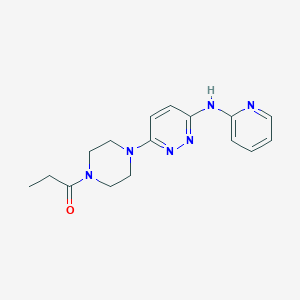

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another reaction involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Wissenschaftliche Forschungsanwendungen

- Imatinib (marketed as Gleevec ) is a tyrosine kinase inhibitor used to treat CML. It specifically targets the BCR-ABL fusion protein, which drives CML progression. By inhibiting this protein, Imatinib suppresses leukemic cell growth and prolongs patient survival .

- Researchers have designed and synthesized novel derivatives of Imatinib . These compounds contain a pyridine-3-yl moiety and exhibit anti-tubercular activity against Mycobacterium tuberculosis. This work aims to enhance the efficacy of existing anti-TB drugs .

- The phosphatidylinositol 3-kinase (PI3K) pathway plays a crucial role in tumorigenesis. Imatinib has attracted interest as a potential PI3K inhibitor for cancer therapy. By blocking this pathway, it may help manage cancer progression .

- Imatinib derivatives have been used as building blocks for synthesizing medicinally important 2,4,6-triaryl pyridines. These compounds exhibit diverse biological activities and are relevant in drug discovery .

- Researchers have developed a mild and metal-free method to synthesize N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine. This reaction provides a versatile route for accessing various pyridine derivatives .

- Crystallographic studies have revealed the extended conformation of Imatinib in its freebase form. The molecule forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its solid-state structure aids in drug formulation and design .

Treatment of Chronic Myeloid Leukemia (CML)

Anti-Tubercular Activity

PI3K Signaling Pathway Inhibition for Cancer Treatment

Synthesis of 2,4,6-Triaryl Pyridines

Metal-Free Synthesis of N-(Pyridin-2-yl)amides

Crystal Structure Studies

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-2-16(23)22-11-9-21(10-12-22)15-7-6-14(19-20-15)18-13-5-3-4-8-17-13/h3-8H,2,9-12H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIERUXIDXBLJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)

![1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2564421.png)

![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)